![molecular formula C37H47N5O4S B2981345 (1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate CAS No. 2363165-42-6](/img/structure/B2981345.png)
(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-89は、メニン-混合型リンパ性白血病(メニン-MLL)タンパク質-タンパク質相互作用の強力な阻害剤です。この相互作用は、MLL融合を伴う急性白血病の治療のための有望な治療標的です。 M-89はメニンに結合し、解離定数(Kd)値は1.4ナノモルであり、低ナノモル濃度で細胞内のメニンタンパク質に効果的に結合します .
準備方法
合成経路および反応条件
M-89の合成は、構造に基づく設計アプローチを用いています。この化合物は、鍵となる中間体の形成とその後の官能基化を含む一連の化学反応によって合成されます。 具体的な合成経路と反応条件は、所有権情報であり、科学文献に記載されています .
工業的生産方法
M-89の工業的生産は、おそらくラボ規模の合成プロセスを拡大することになるでしょう。これには、大規模生産のための反応条件の最適化、最終生成物の純度の確保、および品質管理対策の実施が含まれます。具体的な工業的生産方法は公開されていません。
化学反応解析
反応の種類
M-89は、以下を含む様々な化学反応を受けます。
酸化: M-89は、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、M-89をその還元型に変換することができます。
置換: M-89は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 所望の置換反応に応じて、様々な求核剤と求電子剤を使用することができます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成し、還元はM-89の還元型を生成する可能性があります。
科学研究への応用
M-89は、以下を含むいくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
M-89 undergoes various chemical reactions, including:
Oxidation: M-89 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert M-89 to its reduced forms.
Substitution: M-89 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of M-89.
科学的研究の応用
M-89 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the menin-MLL interaction and develop new inhibitors.
Biology: Helps in understanding the role of menin in cellular processes and its interaction with MLL fusion proteins.
Medicine: Potential therapeutic agent for treating acute leukemia with MLL fusion.
Industry: May be used in the development of new drugs targeting the menin-MLL interaction.
作用機序
M-89は、高い親和性でメニンタンパク質に結合することでその効果を発揮します。この結合は、MLL融合を伴う白血病細胞の増殖に不可欠なメニン-MLLタンパク質-タンパク質相互作用を阻害します。 この相互作用を阻害することで、M-89はこれらの白血病細胞の増殖を効果的に抑制します .
類似化合物の比較
類似化合物
化合物42: 類似の結合特性を持つ、もう1つの強力なメニン阻害剤。
その他のメニン阻害剤: メニン-MLL相互作用を標的とする様々な低分子阻害剤。
独自性
M-89は、メニンに対する高い結合親和性と、MLL融合を伴う白血病細胞に対する選択性によって独自性を持っています。 MLL融合を持たない白血病細胞株と比較して、100倍以上の選択性を示します .
類似化合物との比較
Similar Compounds
Compound 42: Another potent menin inhibitor with similar binding properties.
Other Menin Inhibitors: Various small-molecule inhibitors targeting the menin-MLL interaction.
Uniqueness
M-89 is unique due to its high binding affinity to menin and its selectivity for leukemia cells carrying MLL fusion. It demonstrates over 100-fold selectivity compared to leukemia cell lines lacking MLL fusion .
特性
IUPAC Name |
[(1S,2R)-2-[(4S)-2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N5O4S/c1-38-36(43)46-35-9-5-8-34(35)37(26-40(2)25-28-6-3-4-7-33(28)37)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-39-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,38,43)/t34-,35-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWEQZHCLJHSS-IWQNTTPNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1CCCC1C2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1CCC[C@@H]1[C@@]2(CN(CC3=CC=CC=C32)C)C4CCN(CC4)CC5CN(C5)C6=CC=C(C=C6)S(=O)(=O)C7=CC=NC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)
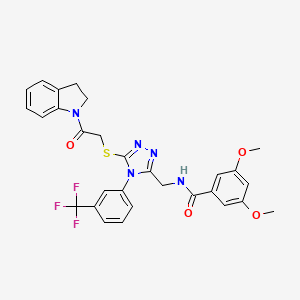
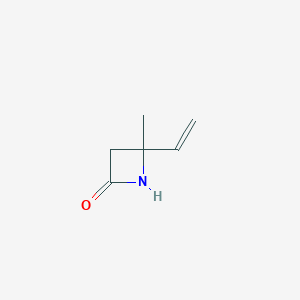
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2981271.png)
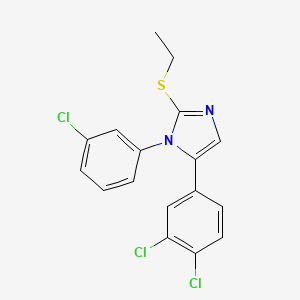
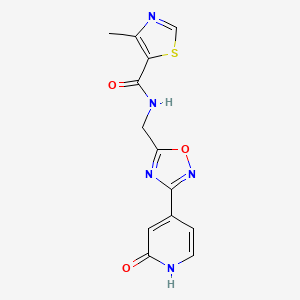
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
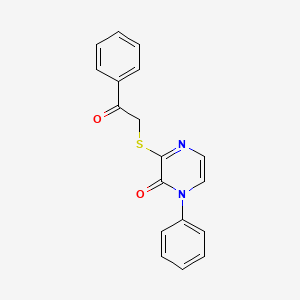
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)
